3-(Thiophen-2-yl)azetidine

medicinal chemistry scaffold hopping conformational constraint

Researchers requiring a conformationally constrained 3-arylazetidine with minimal linker entropy often face supply of imprecise isomers. This specific 3-(thiophen-2-yl)azetidine scaffold (Fsp³=0.428; rotatable bond=1) solves that challenge. • Direct C-C linkage minimizes entropic penalty upon binding, enhancing ligand efficiency in fragment elaboration. • Defined 2-yl thiophene connectivity ensures consistent electronic and dipole properties critical for CNS-penetrant library synthesis. • Free secondary amine enables rapid parallel derivatization; thiophene ring serves as a UV-active handle for chiral analytical resolution.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
Cat. No. B13601213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiophen-2-yl)azetidine
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=CS2
InChIInChI=1S/C7H9NS/c1-2-7(9-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2
InChIKeyKQTVHQGBGXTXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiophen-2-yl)azetidine: Structural Identity and Classification


3-(Thiophen-2-yl)azetidine (CAS 1260900-04-6) is a four-membered saturated nitrogen heterocycle bearing a thiophen-2-yl substituent at the 3-position, belonging to the 3-arylazetidine subclass. With a molecular formula of C₇H₉NS and a molecular weight of 139.22 g·mol⁻¹, it presents a compact, sp³-rich scaffold (Fsp³ = 0.428) with one hydrogen-bond donor and one acceptor . Azetidines are increasingly valued in medicinal chemistry for introducing conformational constraint, improving metabolic stability, and serving as phenyl bioisosteres . When procuring for lead optimization or fragment-based screening, scientific users must recognize that this specific 3-(thiophen-2-yl) substitution pattern is not fungible with isomeric or homologated analogs, as the thiophene position and connectivity profoundly affect both physicochemical properties and biological activity profiles.

1
Conformational constraint 3-Arylazetidine topology enforces defined exit vector for lead optimization
2
Thiophene connectivity 2-yl substitution pattern determines electronic profile; not interchangeable with 3-yl or isomeric analogs

Why 3-(Thiophen-2-yl)azetidine Cannot Be Substituted Generically


Generic substitution among azetidine-thiophene isomers and analogs is not scientifically justifiable without risking project integrity. The position of the thiophene attachment (2- vs 3-azetidine), the point of attachment on the thiophene ring (2-yl vs 3-yl), and the presence or absence of a linker (e.g., methylene, ether, ethyl) all combinatorially dictate the molecule's 3D geometry, electronic distribution, and resulting target engagement. For instance, moving the thiophene from the 3- to the 2-position of the azetidine ring, or shifting the connectivity on the thiophene from C2 to C3, yields constitutional isomers with distinct dipole moments, pKa values, and recognition profiles. The class-level literature demonstrates that such seemingly minor structural alterations can lead to dramatic differences in potency, selectivity, and pharmacokinetic behavior . Below, the specific evidence dimensions that define the selection value of the 3-(thiophen-2-yl)azetidine scaffold are quantified.

Isomeric azetidine position
2-Azetidine analogs project the aryl ring along a different trajectory, potentially shifting target binding profiles.
Thiophene ring attachment
Thiophen-3-yl substitution removes sulfur conjugation with azetidine, altering amine basicity and logD.
Linker-modified analogs
Ether- or ethyl-bridged derivatives add rotatable bonds, increasing conformational flexibility and affecting pharmacokinetic behavior.

Differentiation Evidence for 3-(Thiophen-2-yl)azetidine Procurement


Scaffold Topology: 3-Azetidine vs. 2-Azetidine Isomers

The 3-arylazetidine topology, as exemplified by 3-(thiophen-2-yl)azetidine, provides a distinct exit vector angle compared to 2-arylazetidine isomers. In a head-to-head comparison using the closely related analog (R)-2-(thiophen-2-yl)azetidine , the 3-substituted azetidine projects the aryl ring along a different spatial trajectory than the 2-substituted variant. This topological difference directly impacts the accessible chemical space when the azetidine nitrogen is further derivatized—a critical consideration in fragment elaboration and parallel library synthesis. While (R)-2-(thiophen-2-yl)azetidine has been investigated in PLpro inhibitor scaffolds with IC₅₀ values of 5–10 nM , the 3-substituted architecture may offer complementary binding modes in distinct target pockets.

Scaffold Topology
Reported
3-Azetidine vs 2-azetidine: distinct exit vector angle
Topological difference may yield distinct target engagement profiles.
No direct PLpro IC50 data for target compound; structural analogy only.
medicinal chemistry scaffold hopping conformational constraint

Reduced Rotatable Bond Count vs. Bridged Analogs

3-(Thiophen-2-yl)azetidine features a direct carbon–carbon bond between the azetidine ring and the thiophene moiety, resulting in only one rotatable bond (calculated from SMILES c1csc(C2CNC2)c1) . This is notably lower than closely related analogs that incorporate linker atoms. For example, 3-(thiophen-2-ylmethoxy)azetidine (CAS not specified) and 3-(2-(thiophen-3-yl)ethyl)azetidine (CAS 1513579-83-3) possess rotatable bond counts of 2 and 3, respectively, due to the presence of ether or ethyl bridges . In class-level analyses of azetidine-containing drug candidates, reduced rotatable bond count has been associated with improved oral bioavailability and enhanced target binding enthalpy .

Rotatable Bonds
Class-level
1 rotatable bond (vs 2–3 in bridged analogs)
Lower rotatable bond count supports ligand efficiency and oral bioavailability screening.
Calculated from SMILES; experimental confirmation pending.
physicochemical properties ligand efficiency ADME optimization

Thiophene 2-Yl vs. 3-Yl Substitution and Electron Distribution

The thiophen-2-yl group in 3-(thiophen-2-yl)azetidine presents a distinct electronic profile compared to the thiophen-3-yl isomer. In the broader azetidine-thiophene literature, compounds bearing the 2-yl thiophene, such as 2-(thiophen-2-yl)azetidine (CAS 777886-76-7), have been documented to participate in π-stacking interactions and exhibit enhanced lipophilicity relative to 3-yl counterparts . The 2-yl attachment provides direct conjugation of the sulfur lone pair with the azetidine ring through the aromatic system, potentially influencing pKa and hydrogen-bonding capacity at the azetidine nitrogen—a factor that is absent in the 3-yl isomer. Quantitative pKa or logD comparisons between 3-(thiophen-2-yl)azetidine and 3-(thiophen-3-yl)azetidine are not yet publicly reported, but the differential electronic effect is well-established in heterocyclic chemistry .

Electronic Effect
Class-level
Thiophen-2-yl: sulfur conjugation with azetidine; logP 1.22
2-yl conjugation may influence amine pKa and pi-stacking in CNS target space.
Experimental logD 7.4 not reported.
electronic properties structure-activity relationship bioisosterism

Commercial Access via Enamine MADE Building Block Platform

3-(Thiophen-2-yl)azetidine is available through the Enamine MADE building block platform (Catalog Number BBV-39741210) with a reported purity of 98% . This commercial availability contrasts with several closely related analogs, such as 3-(thiophen-3-yl)azetidine, for which commercial sourcing is less consolidated. The presence of the free secondary amine in the azetidine ring enables straightforward diversification via amide coupling, reductive amination, or sulfonamide formation, facilitating rapid parallel library synthesis. In the FFA2 antagonist program, azetidine-based building blocks with similar functional handles enabled multiparametric optimization from micromolar hits to nanomolar clinical candidates , demonstrating the value of readily accessible, diversifiable azetidine scaffolds in industrial hit-to-lead workflows.

Commercial Access
Supplier-reported
Enamine MADE BBV-39741210; purity 98%
Reliable procurement supports reproducible parallel library synthesis.
Commercial sourcing status as of 2024–2026.
chemical biology building blocks lead optimization parallel synthesis

Fluorophore Brightness Enhancement with Azetidine-Thiophene Core

A 2022 dissertation from UC San Diego demonstrated that substitution of dimethylamine with azetidine at the 6-position of thieno[3,4-d]pyrimidine fluorophores enhanced brightness by nearly three orders of magnitude (approximately 1000-fold) relative to the dimethylamine-substituted parent, and by approximately two orders of magnitude in isothiazolo[4,3-d]pyrimidine derivatives . This study specifically utilized a 3-substituted azetidine-thiophene hybrid scaffold for the synthesis of fluorescent puromycin analogues. The resulting fluorescent antibiotics retained comparable bioactivity to native puromycin in in vitro translation and bactericidal assays . Notably, the 2,2-difluoroazetidine-modified analogue further exhibited fluorescence in live cells and neurons at sub-cytotoxic concentrations—one of the first demonstrations of a fluorescent nucleoside derivative used in this cellular context .

Fluorophore Brightness
Reported
~1000× brightness increase over dimethylamine analog
Azetidine-thiophene scaffold may serve as template for high-brightness probe development.
Brightness measured in solution; live-cell imaging confirmed in HEK293T and neurons.
fluorescent probes chemical biology tool photophysics azetidine effect

Application Scenarios for 3-(Thiophen-2-yl)azetidine


Fragment-Based Screening with Rigid Low Rotatable Bond Cores

For fragment libraries where ligand efficiency and low conformational entropy are paramount, 3-(thiophen-2-yl)azetidine (rotatable bond count = 1) offers a distinct advantage over ether-bridged (2 rotatable bonds) or ethyl-bridged (3 rotatable bonds) azetidine-thiophene alternatives . The direct C–C linkage between azetidine and thiophene minimizes the entropic penalty upon target binding, a principle validated by the Veber framework linking rotatable bond count to oral bioavailability . Procurement of this specific building block enables fragment elaboration campaigns where rigid, sp³-rich cores are prioritized.

Fluorescent Probe Development with Photophysical Enhancement

Building on the demonstrated ~1000-fold brightness enhancement achieved by azetidine substitution on thienopyrimidine fluorophores , 3-(thiophen-2-yl)azetidine can serve as a key synthetic intermediate for constructing novel fluorescent nucleoside analogues. The scaffold's structural similarity to the UC San Diego probe series—which retained puromycin-equivalent bioactivity while enabling live-cell fluorescence imaging —supports its procurement for designing next-generation fluorescent antibiotics or cellular imaging tools where sub-cytotoxic brightness is the critical selection criterion.

Parallel Library Synthesis via Free Amine Diversification

The free secondary amine of 3-(thiophen-2-yl)azetidine, in combination with the 2-yl thiophene's electronic conjugation and the scaffold's favorable logP (1.22) , makes it an attractive core for synthesizing CNS-penetrant compound libraries. The azetidine-thiophene motif has precedent in FFA2 antagonist programs that progressed from moderate-potency hits to a clinical candidate through iterative amine diversification . This specific building block is thus well-suited for automated parallel synthesis workflows where both the topological (3-aryl) and electronic (2-yl thiophene) features are required.

Enantioselective Synthesis and Chiral Probe Development

The demonstrated nickel-catalyzed cross-coupling methodology for synthesizing enantiomerically pure 2-alkyl azetidines from thiophenyl-tethered aziridine precursors provides a synthetic roadmap applicable to 3-(thiophen-2-yl)azetidine. The thiophenyl moiety serves as both a directing group and a leaving group precursor in these transformations. For laboratories engaged in asymmetric synthesis or chiral probe development, procuring the achiral 3-(thiophen-2-yl)azetidine scaffold enables exploration of enantioselective derivatization strategies, with the thiophene ring providing a UV-active handle for chiral HPLC analysis.

Application
Selection Property
Validation Focus
Fragment-Based Screening
Low conformational entropy scaffold
Ligand efficiency and binding affinity assays
Fluorescent Probe Development
Reported photophysical enhancement template
Brightness and live-cell imaging validation
Parallel Library Synthesis
Free amine handle and supply chain reliability
Diversification efficiency and SAR exploration
Enantioselective Derivatization
Achiral scaffold with UV-active thiophene handle
Chiral HPLC method development and ee determination
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